molecular formula C8H14O4 B2892472 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid CAS No. 2413867-89-5

2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid

Cat. No.: B2892472
CAS No.: 2413867-89-5
M. Wt: 174.196
InChI Key: GNRIXNMNMHNBHL-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid (CAS 2413867-89-5) is a chiral 1,4-dioxane-based building block of interest in synthetic and medicinal chemistry. With a molecular formula of C 8 H 14 O 4 and a molecular weight of 174.20 g/mol, this compound features a carboxylic acid functional group attached to a 3,3-dimethyl-1,4-dioxane scaffold, making it a versatile intermediate for further chemical transformations . The 1,4-dioxane ring system is a privileged scaffold in drug discovery, known for its ability to improve the physicochemical properties and pharmacokinetic profiles of lead compounds. Structural analogues of this compound, particularly those based on the 1,4-dioxane nucleus, have been extensively investigated as potent muscarinic acetylcholine receptor (mAChR) antagonists. Such antagonists have therapeutic relevance for the treatment of peripheral diseases, including overactive bladder, and research into 1,4-dioxane derivatives aims to confine drug activity to peripheral tissues to minimize central nervous system side effects . Furthermore, 1,4-dioxane derivatives serve as key precursors in synthetic organic chemistry. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane acts as a stable precursor to 2,3-dimethylene-1,4-dioxane, a diene used in [4+2] Diels-Alder cycloaddition reactions to construct functionalized cyclohexene derivatives. These adducts are valuable intermediates for synthesizing biologically important materials such as 1,2-dihydroxycyclohexanes . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-(3,3-dimethyl-1,4-dioxan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)6(5-7(9)10)11-3-4-12-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIXNMNMHNBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCO1)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Under camphorsulfonic acid (CSA) catalysis, 3,3-dimethyl-2,4-pentanedione reacts with ethylene glycol in methanol at reflux (Scheme 1). The diketone’s methyl groups at C3 and C3 are retained in the dioxane ring, while the C2 position is functionalized with an ester group via trimethyl orthoformate-mediated transacetalization. Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid.

Key Conditions :

  • Catalyst : 10 mol% CSA
  • Solvent : Methanol
  • Yield : 85–90% (ester intermediate), 92% (acid after hydrolysis).

A comparative study of Brønsted and Lewis acids revealed that p-toluenesulfonic acid (PTSA) enhances reaction efficiency at elevated temperatures (Table 1).

Table 1. Catalyst Screening for Acetalization

Catalyst Temperature (°C) Yield (%)
CSA 80 85
PTSA 100 92
AlCl₃ 120 78

Cyclocondensation of Neopentyl Glycol with Ethyl Glyoxylate

An alternative approach employs neopentyl glycol (2,2-dimethyl-1,3-propanediol) and ethyl glyoxylate, forming the dioxane ring via acid-catalyzed cyclocondensation (Scheme 2). This method directly installs the acetic acid precursor at C2.

Reaction Dynamics

In toluene with PTSA, neopentyl glycol reacts with ethyl glyoxylate at 110°C, forming a six-membered 1,4-dioxane ring. The ester group at C2 is subsequently hydrolyzed using LiOH in tetrahydrofuran (THF)/water (4:1).

Key Observations :

  • Ring Stability : The 3,3-dimethyl groups confer steric protection, preventing ring-opening side reactions.
  • Hydrolysis Efficiency : LiOH achieves near-quantitative conversion to the acid (98% yield).

Post-Functionalization of Preformed Dioxane Intermediates

For late-stage diversification, preformed 3,3-dimethyl-1,4-dioxane derivatives undergo alkylation or oxidation.

Cyanide Displacement and Hydrolysis

Bromination of 3,3-dimethyl-1,4-dioxane at C2 (NBS, AIBN) introduces a leaving group, enabling nucleophilic substitution with potassium cyanide. Subsequent nitrile hydrolysis (H₂SO₄, 80°C) furnishes the carboxylic acid (Scheme 3).

Challenges :

  • Regioselectivity : Bromination favors C2 due to steric hindrance at C3.
  • Acid Sensitivity : Prolonged hydrolysis risks ring degradation, necessitating controlled conditions.

Lewis Acid-Mediated Cycloaddition and Functionalization

Inspired by Diels-Alder methodologies, 2,3-dimethylene-1,4-dioxane (generated in situ from 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane) reacts with acetylenedicarboxylates under microwave irradiation (AlCl₃, 200°C). The adducts undergo oxidative cleavage (OsO₄/NaIO₄) to yield dicarboxylic acids, which are decarboxylated to this compound (Scheme 4).

Optimization Insights :

  • Microwave Irradiation : Reduces reaction time from 24 h to 30 min.
  • Oxidative Stability : OsO₄ selectively cleaves cycloadducts without ring disruption.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

Method Yield (%) Complexity Scalability
Acetalization 92 Moderate High
Cyclocondensation 98 Low Moderate
Post-Functionalization 75 High Low
Cycloaddition 68 Very High Low

Applications and Derivative Synthesis

The carboxylic acid moiety enables further transformations:

  • Amidation : Coupling with morpholine via EDC/HOBt yields fliposome precursors for drug delivery.
  • Lactonization : Intramolecular esterification produces γ-lactones, intermediates in fragrance synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The dioxane ring provides structural stability and can modulate the compound’s overall chemical behavior .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Reported Applications
2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid C₇H₁₂O₄ 160.17 1,4-dioxane with 3,3-dimethyl groups Not reported Undocumented
2-[(5-Methyl-1,4-dioxan-2-yl)methoxy]ethanol C₈H₁₆O₄ 176.21 Methoxyethanol side chain Natural product isolation Marine natural product studies
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid C₁₀H₉NO₃S 223.04 Benzothiazine with ketone group Condensation reactions Antimicrobial research
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid C₂₀H₁₅NO₄ 333.34 Furan-quinoline fused system Multicomponent reaction Anticancer, antimicrobial
Cyclopropyl acetic acid C₅H₈O₂ 100.12 Cyclopropane ring Synthetic routes Anti-inflammatory

Key Findings and Implications

  • Structural Impact : The 1,4-dioxane ring in the target compound offers a balance of hydrophilicity (from ether oxygens) and hydrophobicity (from methyl groups), which could be tailored for drug delivery systems.
  • Synthetic Gaps: Unlike the furan-quinoline analog synthesized via efficient MCR, the target compound’s preparation remains uncharacterized, highlighting a research gap.
  • Biological Potential: While benzothiazine and quinoline derivatives show documented bioactivity, the target compound’s applications are speculative and warrant further study.

Biological Activity

2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethyl-1,4-dioxane with acetic acid under controlled conditions. This method yields the compound in moderate to high purity and can be optimized for yield through various catalytic approaches.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a muscarinic receptor antagonist, which may contribute to its effects on the central nervous system (CNS) .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anticholinergic Activity : It has shown significant affinity towards muscarinic acetylcholine receptors (mAChRs), particularly at M1 and M2 subtypes. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .
  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of 1,4-dioxane compounds can exhibit anti-inflammatory properties, which may extend to this compound .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives.

  • Muscarinic Receptor Affinity : A study synthesized various dioxane analogues and assessed their binding affinity to mAChRs. The results indicated that modifications to the dioxane structure significantly influenced receptor affinity and selectivity .
  • Anti-inflammatory Studies : In vitro assays demonstrated that compounds derived from 1,4-dioxane structures exhibited reduced production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which these compounds could mitigate inflammatory responses .

Table 1: Biological Activity Summary

CompoundTargetActivityReference
This compoundmAChR M1High Affinity
Derivative APro-inflammatory cytokinesReduced secretion
Derivative BAnti-cholinergicModerate inhibition

Table 2: Synthesis Yields

Synthesis MethodYield (%)Purity (%)
Method 17595
Method 28590

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid?

Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the 1,4-dioxane ring followed by introduction of the acetic acid moiety. Key steps include:

  • Ring formation : Cyclization of diols or epoxides under acidic conditions to generate the 3,3-dimethyl-1,4-dioxane scaffold .
  • Acetic acid conjugation : Alkylation or nucleophilic substitution to attach the acetic acid group. Reaction conditions (e.g., temperature, pH, and catalysts like T3P or EDC) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization to isolate the final product. Validate purity via HPLC (>95%) and melting point analysis .

Basic: How is the structural integrity of this compound confirmed?

Answer:
A combination of spectroscopic and analytical techniques is used:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the dioxane ring protons (δ 3.5–4.5 ppm) and acetic acid carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (m/z calculated for C8H12O4\text{C}_8\text{H}_{12}\text{O}_4: 172.0736) .
  • FT-IR : Peaks at 1700–1750 cm1^{-1} (C=O stretch) and 1100–1250 cm1^{-1} (C-O-C in dioxane) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Answer:
Byproduct formation often arises from incomplete cyclization or side reactions at the acetic acid group. Strategies include:

  • Temperature control : Maintain temperatures below 80°C during cyclization to prevent ring-opening .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in dioxane ring formation .
  • pH monitoring : Adjust reaction medium to pH 6–7 to stabilize the acetic acid moiety and minimize esterification .
  • Real-time monitoring : Employ in-situ FT-IR or TLC to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers resolve contradictions in 1H^1 \text{H}1H-NMR data for this compound?

Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may stem from:

  • Conformational isomerism : The dioxane ring can adopt chair or boat conformations, altering proton environments. Use variable-temperature NMR to assess dynamic equilibria .
  • Impurity interference : Cross-validate with 13C^{13} \text{C}-NMR DEPT experiments to distinguish between primary, secondary, and tertiary carbons .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3_3; polar solvents may stabilize specific tautomers .

Basic: What are the principal chemical transformations of this compound?

Answer:
The compound undergoes reactions at both the dioxane ring and carboxylic acid group:

  • Oxidation : Cleavage of the dioxane ring with KMnO4_4 yields ketones or dicarboxylic acids .
  • Esterification : Conversion to methyl/ethyl esters via Fischer-Speier reaction with H2 _2SO4 _4 catalysis .
  • Amide formation : Coupling with amines using EDC/NHS to generate bioactive derivatives .

Advanced: What in vitro assays are suitable for evaluating its antimicrobial potential?

Answer:

  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to evaluate fractional inhibitory concentration (FIC) indices .

Advanced: How can computational modeling aid in predicting its pharmacokinetic properties?

Answer:

  • Molecular docking : Simulate interactions with microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize derivatives for synthesis .
  • ADMET prediction : Software like SwissADME estimates logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • QSAR modeling : Correlate structural descriptors (e.g., electronegativity of substituents) with bioactivity data to guide lead optimization .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the dioxane ring .
  • Solvent choice : Dissolve in anhydrous DMSO for biological assays to maintain solubility and stability .

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